

A Technical Guide to the Physicochemical Properties of ^{15}N Labeled Xanthine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xanthine- $^{15}\text{N}_2$

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Introduction

Xanthine is a purine base naturally found in most biological tissues and fluids, serving as a critical intermediate in the degradation of purines.[1] It is formed from the deamination of guanine and the oxidation of hypoxanthine, and is subsequently converted to uric acid by the enzyme xanthine oxidase.[1][2] Understanding the metabolic fate of xanthine is crucial for research in areas such as genetic therapy, cancer metabolism, and drug development.

Isotopic labeling, particularly with the stable isotope Nitrogen-15 (^{15}N), provides a powerful and non-radioactive method for tracing the metabolic pathways of molecules in vivo and in vitro. ^{15}N labeled xanthine is an invaluable tool in biomolecular Nuclear Magnetic Resonance (NMR) and mass spectrometry-based metabolic flux analysis, allowing for precise tracking and quantification within complex biological systems.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of ^{15}N labeled xanthine, detailed experimental protocols, and relevant biochemical pathway diagrams to support its application in advanced research.

Physicochemical Properties

The introduction of ^{15}N isotopes results in a predictable increase in molecular weight while minimally affecting other physical properties such as melting point, solubility, and pKa. The data

presented below is for ^{15}N labeled xanthine where specified; otherwise, data for the unlabeled compound is provided as a close reference.

Table 1: Core Physicochemical Properties of Xanthine

| Property | Value | Notes |
|-----------------------------|--|--|
| Molecular Formula | $\text{C}_5\text{H}_4^{15}\text{N}_2\text{N}_2\text{O}_2$ | For Xanthine ($1,3\text{-}^{15}\text{N}_2$) |
| Molecular Weight | 154.10 g/mol | For Xanthine ($1,3\text{-}^{15}\text{N}_2$, 98%) |
| 152.11 g/mol | Unlabeled Xanthine | |
| Appearance | White, odorless powder; Colorless crystalline solid | |
| Melting Point | > 300 °C (decomposes) | For unlabeled Xanthine |
| Water Solubility | ~69 mg/L (16 °C) | For unlabeled Xanthine |
| 5 mg/mL | For Xanthine- ^{13}C , $^{15}\text{N}_2$ with sonication, warming, and pH adjustment to 10. | |
| Solubility (Other) | Soluble in 1 M NaOH (8.33 mg/mL) | For Xanthine- ^{13}C , $^{15}\text{N}_2$ with sonication and pH adjustment to 11. |
| Slightly soluble in ethanol | | |
| pKa | 7.53 | For unlabeled Xanthine |

Spectral Data

Spectral analysis is fundamental to confirming the identity, purity, and structure of isotopically labeled compounds.

Table 2: Key Spectral Data for Xanthine

| Spectral Method | Data and Observations |
|---------------------|--|
| Mass Spectrometry | Exact Mass (Monoisotopic): 152.03342538 Da (Unlabeled). The calculated exact mass for Xanthine (1,3- ¹⁵ N ₂) is 154.027525 Da. High-resolution mass spectrometry (HRMS) is used to resolve labeled and unlabeled species and their metabolic products, such as the conversion of [¹⁵ N ₂]-xanthine to [¹⁵ N ₂]-uric acid. |
| ¹⁵ N NMR | ¹⁵ N labeling enables advanced NMR experiments. The chemical shifts of nitrogen atoms are sensitive to their electronic environment, making ¹⁵ N NMR a powerful tool for studying molecular structure, tautomerism, and interactions in purine derivatives. It is a primary application for this labeled compound. |
| ¹ H NMR | (Unlabeled Xanthine, 600 MHz, DMSO-d ₆ , pH 7.0): δ 7.93 ppm. |
| ¹³ C NMR | (Unlabeled Xanthine): Chemical shifts are available in databases like ChemicalBook. A peak at δ 140.44 ppm has been reported in ¹ H- ¹³ C HSQC spectra. |

Key Experimental Protocols

Detailed methodologies are crucial for the effective use of ¹⁵N labeled xanthine in a research setting.

Protocol: Generalized Synthesis of ¹⁵N Labeled Purines

While a specific protocol for ¹⁵N labeled xanthine is not readily available, a generalized approach can be adapted from established methods for synthesizing labeled purine nucleosides. This process involves the chemical construction of the purine ring system using ¹⁵N-containing reagents.

- **Starting Material:** Begin with a suitable pyrimidine precursor, such as 4-amino-6-hydroxy-2-mercaptopyrimidine.
- **Introduction of ^{15}N :** Introduce the first ^{15}N label via a nitrosation/reduction reaction. This can be achieved by reacting the pyrimidine with $^{15}\text{N}[\text{NaNO}_2]$ in an acidic solution (e.g., 1 N HCl) on ice, followed by a reduction step.
- **Ring Closure:** Form the imidazole ring to complete the purine structure. This involves reacting the ^{15}N -labeled pyrimidine intermediate with a C1 source like formic acid.
- **Second ^{15}N Label (Optional):** If labeling a second nitrogen (e.g., at the N7 or amino position), a reagent like $^{15}\text{N}[\text{NH}_4\text{Cl}]$ can be used in a subsequent step under pressure in a solvent like DMSO.
- **Conversion to Xanthine:** The resulting labeled purine (e.g., guanine or hypoxanthine) can be enzymatically or chemically converted to xanthine. For example, labeled guanine can be deaminated using guanine deaminase.
- **Purification:** Purify the final ^{15}N labeled xanthine product using high-performance liquid chromatography (HPLC).
- **Verification:** Confirm the final structure, purity, and isotopic incorporation using HRMS and NMR spectroscopy.

Protocol: Xanthine Oxidoreductase (XOR) Activity Assay using LC-HRMS

This protocol is adapted from a method for accurately measuring XOR activity in biological tissues by tracking the conversion of labeled substrate to product.

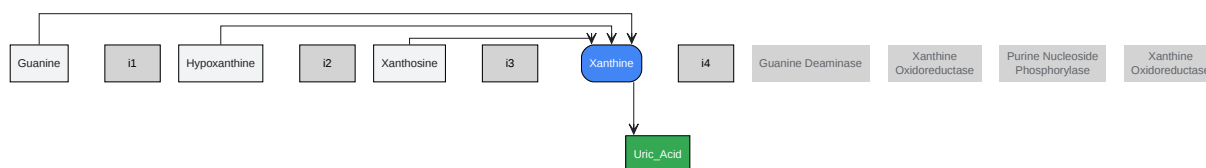
- **Substrate Preparation:** Prepare a stock solution of $^{15}\text{N}_2$ -xanthine in a suitable buffer.
- **Sample Preparation:** Homogenize tissue samples (e.g., liver, kidney) in a buffer to extract proteins. Centrifuge to pellet debris and collect the supernatant containing the enzyme.
- **Reaction Initiation:** In a microcentrifuge tube, combine the tissue extract (enzyme source) with the $^{15}\text{N}_2$ -xanthine substrate solution. The reaction is dependent on enzyme and

substrate concentration.

- Incubation: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37 °C).
- Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol), to precipitate the proteins.
- Sample Processing: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant, which contains the [$^{15}\text{N}_2$]-xanthine and the product, [$^{15}\text{N}_2$]-uric acid.
- LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system. Use a suitable chromatography column (e.g., C18) to separate the analyte from other components.
- Quantification: Monitor the ion signals corresponding to the exact masses of [$^{15}\text{N}_2$]-xanthine and [$^{15}\text{N}_2$]-uric acid. Calculate the XOR activity based on the rate of [$^{15}\text{N}_2$]-uric acid production (e.g., pmol/min/mg of protein).

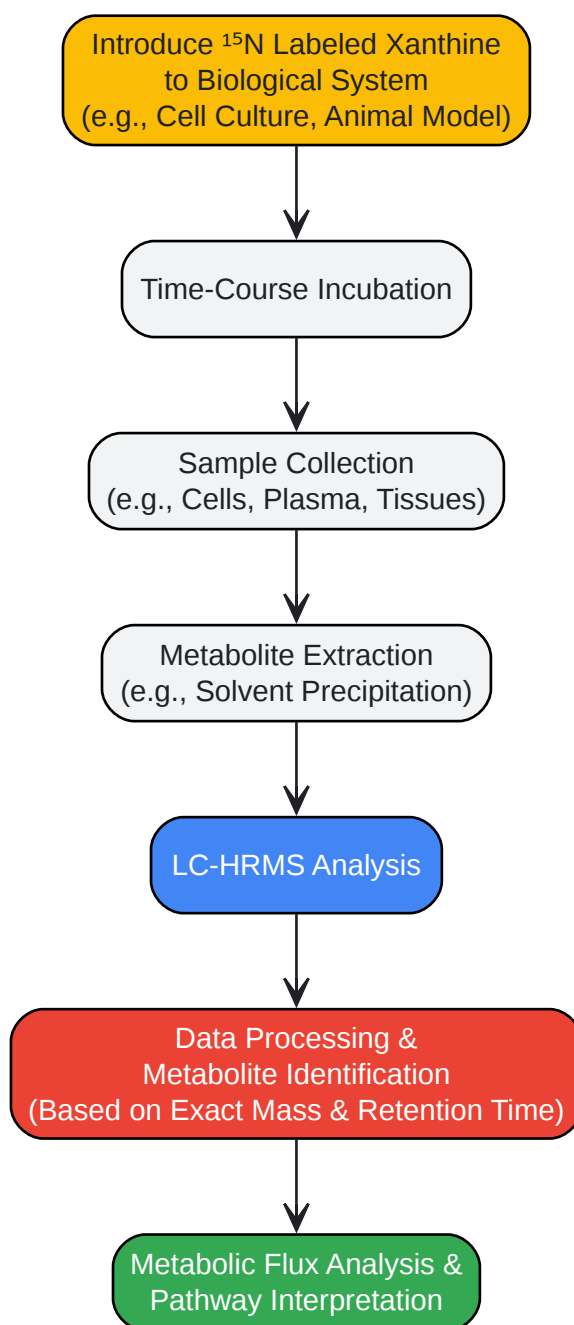
Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.



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Caption: Key pathways in purine catabolism leading to the formation of xanthine and uric acid.



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Caption: Experimental workflow for a ¹⁵N labeled xanthine metabolic tracing study using LC-MS.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of ^{15}N Labeled Xanthine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933154#physicochemical-properties-of-15n-labeled-xanthine]

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